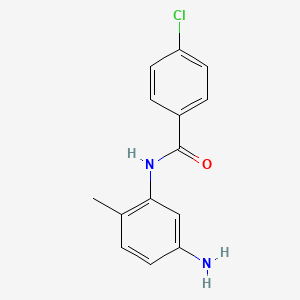

N-(5-amino-2-methylphenyl)-4-chlorobenzamide

Description

N-(5-Amino-2-methylphenyl)-4-chlorobenzamide is a benzamide derivative featuring a 4-chlorobenzoyl group linked to an aniline moiety substituted with a methyl group at the 2-position and an amino group at the 5-position.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-2-7-12(16)8-13(9)17-14(18)10-3-5-11(15)6-4-10/h2-8H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKJFSMEDCXZQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901257146 | |

| Record name | N-(5-Amino-2-methylphenyl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436089-21-3 | |

| Record name | N-(5-Amino-2-methylphenyl)-4-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436089-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-methylphenyl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methylphenyl)-4-chlorobenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methylphenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorobenzamide moiety can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkoxides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the chlorobenzamide moiety.

Substitution: Hydroxyl or alkoxy derivatives formed by replacing the chlorine atom.

Scientific Research Applications

N-(5-amino-2-methylphenyl)-4-chlorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methylphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the chlorobenzamide moiety can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

A. Chlorobenzamide Derivatives

- N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide (7i) ():

- Structural Differences : Contains a benzyl group at the 3-position and a hydroxyl group at the 5-position of the aniline ring.

- Key Properties : Higher polarity due to the hydroxyl group, leading to altered solubility (m.p. 191.6–192.8°C).

- Synthesis : Yield of 62% via coupling of 4-chlorobenzoyl chloride with modified aniline derivatives.

- N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) ():

- Structural Differences : Incorporates a thiazole ring instead of an aniline moiety.

- Biological Activity : Demonstrated potent anti-inflammatory activity (carrageenan-induced rat paw edema model), attributed to the thiazole group enhancing receptor binding.

B. Amino-Substituted Analogs

- N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (): Structural Differences: Features a hydroxy group at the 2-position and dual chloro substitutions. Applications: Used as a research chemical for studying antimicrobial and antitumor pathways.

Halogen and Functional Group Modifications

N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide ():

- Structural Differences : Bromine at the 3-position and methoxy groups on the benzamide ring.

- Impact : Electron-donating methoxy groups increase steric hindrance, reducing metabolic degradation compared to chloro derivatives.

N-(5-Butyl-7-oxo-5,7-dihydroisobenzofuro[5,6-d]oxazol-2-yl)-4-chlorobenzamide (Z-4b) ():

- Structural Differences : Fused oxazole-isobenzofuran scaffold with a butyl chain.

- Synthesis : Higher yield (63.4%) compared to fluorinated analogs (34.9% for Z-4a), indicating chloro substituents improve reaction efficiency.

Anti-Inflammatory and Antimicrobial Activity

- Thiazole-Benzamide Hybrids ():

- Compound 5c (4-chlorobenzamide-thiazole) showed superior anti-inflammatory activity, likely due to the thiazole ring’s ability to modulate COX-2 pathways.

- Niclosamide Derivatives (): Chloro and amino substitutions in 5-chloro-N-(2-chloro-4-aminophenyl)-2-hydroxybenzamide enhanced antimicrobial activity against Gram-positive bacteria via increased membrane penetration.

Antitumor and Metabolic Stability

- 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) (): Selective antitumor activity in breast cancer cells (MCF-7) via CYP1A1-mediated metabolism. The amino group in the target compound may similarly influence metabolic activation.

Table 1: Key Properties of Selected Benzamide Derivatives

Biological Activity

N-(5-amino-2-methylphenyl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzamides, characterized by the following structural features:

- Amino Group : Located at the 5-position of the phenyl ring.

- Methyl Group : Present at the 2-position of the phenyl ring.

- Chlorobenzamide Moiety : Contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial cell function, leading to cell death. This suggests that this compound may disrupt essential biochemical pathways in target organisms.

- Antioxidant Activity : The compound exhibits potential antioxidant properties, which can neutralize harmful free radicals and protect cells from oxidative stress. This activity is crucial for therapeutic applications in various diseases.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects, making it a candidate for further investigation as an antibacterial or antifungal agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential inhibition of microbial growth | , |

| Antioxidant | Neutralization of free radicals | , |

| Enzyme Inhibition | Disruption of enzyme function in microbial cells | , |

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

- Antitumor Activity : A study highlighted that derivatives of benzamides, including those with chlorobenzamide moieties, exhibited potent antitumor activity against various cancer cell lines, such as breast cancer cells. These findings suggest that this compound could be a valuable lead compound for cancer therapy.

- Mechanistic Insights : Research has demonstrated that similar compounds act as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. This inhibition can lead to reduced cell proliferation in resistant cancer types, indicating a potential therapeutic strategy for overcoming drug resistance .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of this compound is essential for its development as a therapeutic agent:

- Absorption and Distribution : Similar compounds are known to be well absorbed and distributed throughout the body, with metabolism primarily occurring in the liver and excretion through the kidneys.

- Toxicological Data : Preliminary toxicity assessments indicate that while some benzamide derivatives exhibit low toxicity profiles, comprehensive studies are necessary to evaluate the safety of this compound specifically .

Q & A

Basic Research Question

- IR Spectroscopy : Identifies amide (C=O stretch ~1650 cm⁻¹) and aromatic C-Cl bonds.

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl, amino, and chlorophenyl groups) and monitors reaction progress.

- Elemental Analysis : Validates molecular formula.

- HRMS (High-Resolution Mass Spectrometry) : Provides exact mass for structural confirmation .

- Fluorescence Spectroscopy : Used to study electronic properties and ligand interactions (e.g., λex 340 nm, λem 380 nm) .

How can researchers optimize reaction conditions to mitigate by-product formation during synthesis?

Advanced Research Question

- Temperature Control : Lower temperatures (-50°C) reduce side reactions like hydrolysis or over-coupling .

- Catalyst Selection : HOBt minimizes racemization and improves coupling efficiency compared to DCC alone .

- Purification : Column chromatography or recrystallization removes unreacted starting materials. Monitor via TLC for real-time optimization .

- Stoichiometry : A 1:1 molar ratio of acid and amine precursors prevents excess reagent accumulation .

What strategies are recommended for resolving contradictions in fluorescence data under varying pH or temperature conditions?

Advanced Research Question

- pH Buffers : Use standardized buffers (e.g., pH 5.0 acetate buffer) to stabilize the compound’s protonation state. Fluorescence intensity peaks at pH 5 due to optimal electronic transitions in the aromatic/amide system .

- Temperature Calibration : Conduct experiments at 25°C to avoid thermal quenching. Include controls for solvent polarity effects (e.g., ethanol vs. water) .

- Binding Constant Analysis : Use Stern-Volmer plots to distinguish static vs. dynamic quenching when studying metal ion interactions .

How can computational modeling predict the biological activity of this compound, and what parameters are critical for accuracy?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or proteases). Prioritize hydrogen bonding (amide and amino groups) and hydrophobic interactions (chlorophenyl/methyl groups) .

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., electron-withdrawing Cl) with activity trends observed in related benzamides .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

What are the best practices for analyzing the compound’s stability under different storage conditions?

Advanced Research Question

- Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks. Monitor via HPLC for decomposition products .

- Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation. UV-Vis spectroscopy can track absorbance changes .

- Long-Term Stability : Use NMR to detect hydrolytic cleavage of the amide bond in aqueous buffers .

How can structural analogs guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

- Functional Group Substitution : Replace the 4-chlorophenyl group with trifluoromethyl or pyridyl moieties (as in related compounds) to modulate lipophilicity and target affinity .

- Bioisosteric Replacement : Substitute the amino group with a methoxy or sulfonamide group to improve metabolic stability .

- SAR (Structure-Activity Relationship) Studies : Compare IC50 values of analogs against therapeutic targets (e.g., antimicrobial or anticancer assays) to identify critical pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.